VHL Ligand 8
Overview
Description
VHL Ligand 8 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This system is crucial for regulating protein degradation within cells. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins by recruiting E3 ligases like VHL .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of VHL Ligand 8 involves several key steps. One common approach is the use of L-hydroxyproline as a starting material. The synthetic route typically includes the following steps :
Protection of the Hydroxy Group: The hydroxy group of L-hydroxyproline is protected using a suitable protecting group such as N-Boc.
Amination: The protected hydroxyproline undergoes amination to introduce a benzylic amine group.
Arylation: The key step involves the C-H arylation of a thiazole ring using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr.
Deprotection and Amidation: The protecting group is removed, and the resulting amine is coupled with an appropriate acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
VHL Ligand 8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
VHL Ligand 8 has a wide range of scientific research applications :
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: It helps in studying protein-protein interactions and cellular pathways.
Medicine: It has potential therapeutic applications in treating diseases by degrading disease-related proteins.
Industry: It is used in the development of new drugs and chemical tools for research.
Mechanism of Action
VHL Ligand 8 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors, which are crucial for cellular responses to oxygen levels .
Comparison with Similar Compounds
Similar Compounds
Cereblon Ligands: These ligands target the cereblon protein, another E3 ligase, and are used in similar applications as VHL Ligand 8.
DCAF Ligands: These ligands target DCAF proteins and are also used in the development of PROTACs.
Uniqueness
This compound is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of targeted protein degradation therapies and research applications .
Properties
IUPAC Name |
(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUIKERVKHGIMC-OEMYIYORSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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